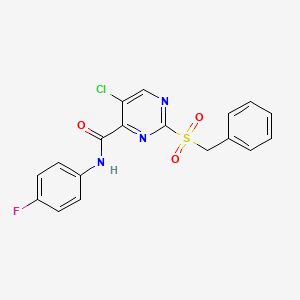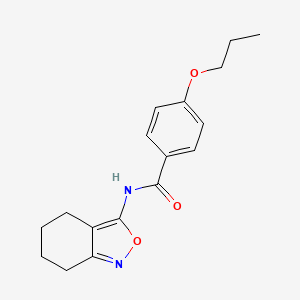![molecular formula C23H36N2O3 B11383279 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11383279.png)
2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines phenoxy, piperidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative by reacting piperidine with 2-(morpholin-4-yl)ethyl halide under basic conditions.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or piperidine derivatives.
Scientific Research Applications
2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Biological Studies: Use in studying the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one
- **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-ol
- **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-amine
Uniqueness
The uniqueness of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H36N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H36N2O3/c1-18(2)21-8-7-19(3)16-22(21)28-17-23(26)25-10-5-4-6-20(25)9-11-24-12-14-27-15-13-24/h7-8,16,18,20H,4-6,9-15,17H2,1-3H3 |
InChI Key |
DXLJWCVNDYBJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383198.png)

![6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383205.png)

![11-(4-chlorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11383211.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11383218.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383228.png)
![3-{1-[(4-Methoxy-phenylcarbamoyl)-methyl]-5-phenyl-1H-pyrrol-2-yl}-propionic acid](/img/structure/B11383234.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11383243.png)

![5-Butyl-2-(2-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11383253.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11383258.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11383266.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11383282.png)
